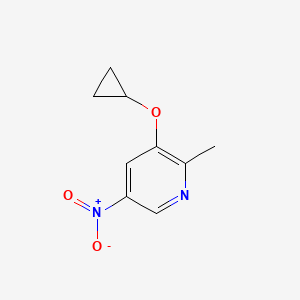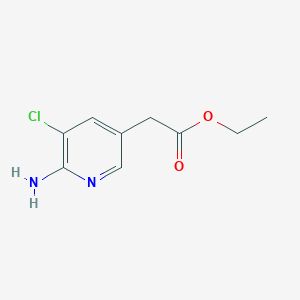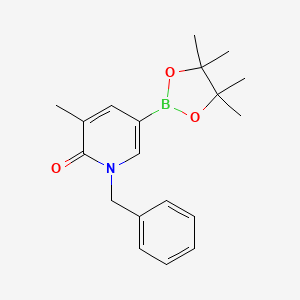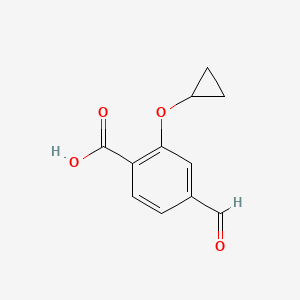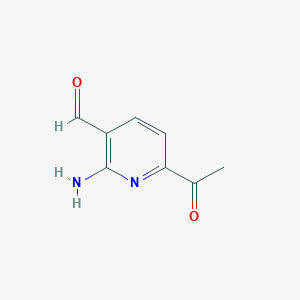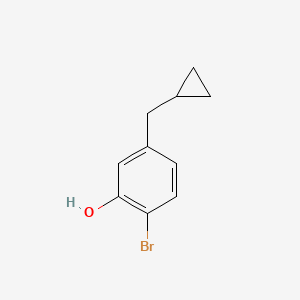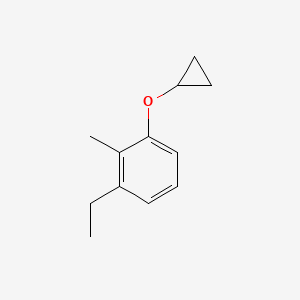
1-Cyclopropoxy-3-ethyl-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-3-ethyl-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-ethyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
1-Cyclopropoxy-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-Cyclopropoxy-3-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution reactions and the effects of substituents on reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The cyclopropoxy group can influence the electron density of the benzene ring, affecting the reactivity and orientation of subsequent reactions. The ethyl and methyl groups also play a role in determining the compound’s overall chemical behavior.
類似化合物との比較
Similar Compounds
- 1-Cyclopropoxy-2-ethyl-3-methylbenzene
- 1-Cyclopropoxy-4-ethyl-2-methylbenzene
- 1-Cyclopropoxy-3-ethylbenzene
Uniqueness
1-Cyclopropoxy-3-ethyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which can lead to distinct chemical properties and reactivity compared to its isomers. The presence of the cyclopropoxy group adds strain to the molecule, influencing its stability and reactivity in various chemical reactions.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-cyclopropyloxy-3-ethyl-2-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-5-4-6-12(9(10)2)13-11-7-8-11/h4-6,11H,3,7-8H2,1-2H3 |
InChIキー |
HICHMIOXWIXCKJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)OC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


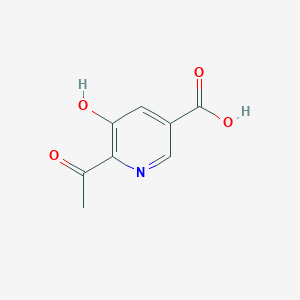

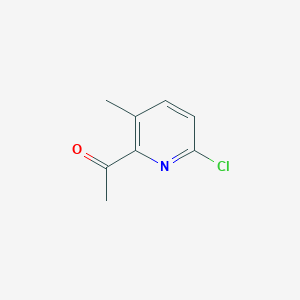
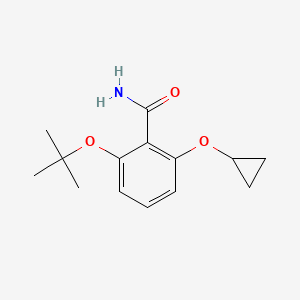
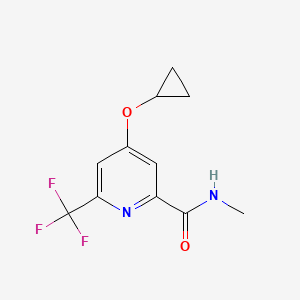
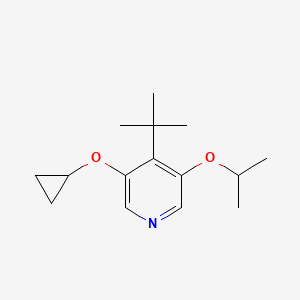
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
